

Technical Support Center: DprE1-IN-1 and the C387 Mutation

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Compound of Interest

Compound Name: DprE1-IN-1

Cat. No.: B605736

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with DprE1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the DprE1 C387 mutation on the efficacy of **DprE1-IN-1**.

Frequently Asked Questions (FAQs)

Q1: What is **DprE1-IN-1** and what is its mechanism of action?

DprE1-IN-1, also known as TBA-7371, is a potent, orally active inhibitor of the Mycobacterium tuberculosis enzyme Decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1).[1] DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan and lipoarabinomannan.[2] **DprE1-IN-1** is a non-covalent inhibitor of DprE1.[3][4][5] It binds to the enzyme to block its catalytic activity, thereby disrupting cell wall synthesis and leading to bacterial cell death.[3]

Q2: We are observing minimal to no change in the efficacy of **DprE1-IN-1** against our M. tuberculosis strain harboring a C387S mutation in DprE1. Is this expected?

Yes, this is an expected result. The C387 residue in DprE1 is critical for the mechanism of action of covalent inhibitors, such as benzothiazinones (e.g., PBTZ169). These inhibitors require the cysteine at position 387 to form a covalent bond, which irreversibly inactivates the enzyme.[1][6]

However, **DprE1-IN-1** (TBA-7371) is a non-covalent inhibitor.^{[3][4][5]} Its binding and inhibitory activity are not dependent on the formation of a covalent bond with the C387 residue.

Therefore, mutations at this site, such as C387S, have a significantly lesser impact on the efficacy of non-covalent inhibitors like **DprE1-IN-1**. In contrast, such mutations confer high-level resistance to covalent inhibitors.

Q3: If the C387 mutation does not confer resistance to **DprE1-IN-1**, what mutations should we be aware of?

For non-covalent DprE1 inhibitors like **DprE1-IN-1** (TBA-7371), resistance is often associated with mutations at other residues within the DprE1 active site. Specifically, a mutation at tyrosine 314 to histidine (Y314H) has been shown to confer resistance to this class of inhibitors.^{[7][8]} If you are observing resistance to **DprE1-IN-1**, it is recommended to sequence the dprE1 gene to check for mutations at the Y314 position.

Q4: Can you provide data on how the C387 mutation affects different classes of DprE1 inhibitors?

Certainly. The tables below summarize the impact of various C387 mutations on the efficacy of a covalent inhibitor (PBTZ169) and a non-covalent inhibitor (Ty38c), which serves as a good comparator for **DprE1-IN-1**'s mechanism.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of DprE1 Inhibitors against Wild-Type and C387 Mutant DprE1 Enzymes

DprE1 Variant	PBTZ169 (Covalent) IC50 (μM)	Ty38c (Non-covalent) IC50 (μM)
Wild-Type	0.03 ± 0.00	0.35 ± 0.02
C387G	> 40	0.38 ± 0.02
C387A	> 40	0.35 ± 0.01
C387S	> 40	0.28 ± 0.01
C387N	12.5 ± 0.7	0.31 ± 0.01
C387T	> 40	0.30 ± 0.03

Data adapted from a study on DprE1-mediated benzothiazinone resistance.[6]

Table 2: Minimum Inhibitory Concentration (MIC) of DprE1 Inhibitors against M. tuberculosis Strains with DprE1 C387 Mutations

M. tuberculosis Strain (DprE1)	PBTZ169 (Covalent) MIC (ng/mL)	Ty38c (Non-covalent) MIC (μg/mL)
H37Rv (Wild-Type)	0.3	2
C387G	> 200	2
C387A	> 200	2
C387S	> 200	2
C387N	100	2
C387T	> 200	2

Data adapted from a study on DprE1-mediated benzothiazinone resistance.[9]

Experimental Protocols

1. DprE1 Enzymatic Activity Assay

This two-step coupled assay is used to determine the IC50 values of DprE1 inhibitors.

- Principle: The assay measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of decaprenylphosphoryl- β -D-ribose (DPR), using a fluorescent probe.
- Materials:
 - Purified wild-type or mutant DprE1 enzyme
 - Flavin adenine dinucleotide (FAD)
 - Horseradish peroxidase (HRP)
 - Amplex Red (or a similar fluorescent probe)
 - Farnesyl-phosphoryl- β -d-ribofuranose (FPR) as a substrate analog
 - Assay buffer (e.g., 50 mM glycylglycine pH 8.0, 200 mM potassium glutamate, 0.002% Brij 35)
 - DprE1 inhibitor (e.g., **DprE1-IN-1**)
 - 96-well black microplates
 - Plate reader capable of fluorescence measurement
- Procedure:
 - Prepare a reaction mixture containing DprE1 enzyme, FAD, HRP, and Amplex Red in the assay buffer.
 - Add serial dilutions of the DprE1 inhibitor to the wells of the microplate.
 - Initiate the reaction by adding the substrate (FPR).
 - Incubate the plate at a controlled temperature (e.g., 37°C).
 - Measure the fluorescence at appropriate excitation and emission wavelengths.

- Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
- Determine the IC50 value by fitting the data to a dose-response curve.

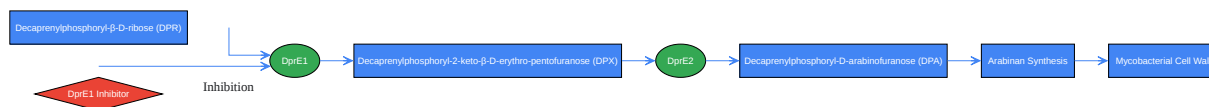
2. Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This whole-cell assay is used to determine the MIC of a compound against *M. tuberculosis*.

- Principle: Resazurin, a blue dye, is reduced by metabolically active cells to the pink, fluorescent resorufin. The color change provides a visual readout of bacterial growth inhibition.
- Materials:
 - *M. tuberculosis* culture (wild-type or mutant strain)
 - 7H9 broth supplemented with ADC or OADC
 - DprE1 inhibitor (e.g., **DprE1-IN-1**)
 - Resazurin solution
 - 96-well microplates
- Procedure:
 - Grow *M. tuberculosis* to the mid-log phase and dilute to a standardized cell density.
 - Prepare serial dilutions of the DprE1 inhibitor in 7H9 broth in the wells of a 96-well plate.
 - Inoculate each well with the diluted bacterial culture.
 - Incubate the plates at 37°C for a defined period (e.g., 7 days).
 - Add the resazurin solution to each well and incubate for an additional 24-48 hours.

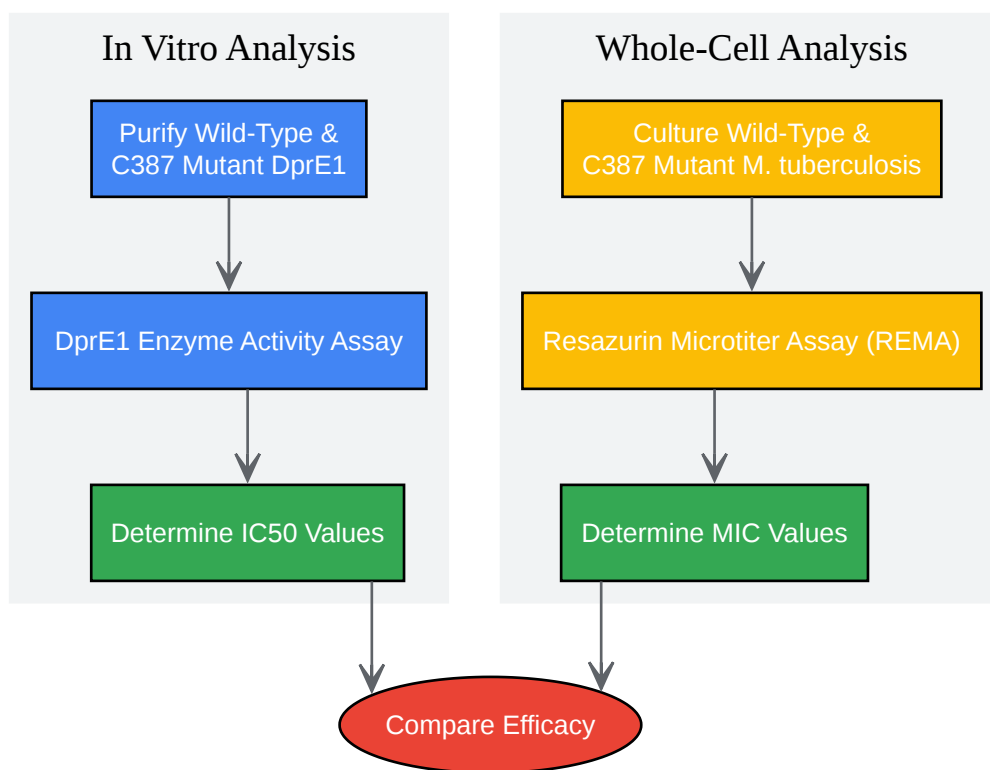
- The MIC is defined as the lowest concentration of the inhibitor that prevents the color change from blue to pink.

Visualizations



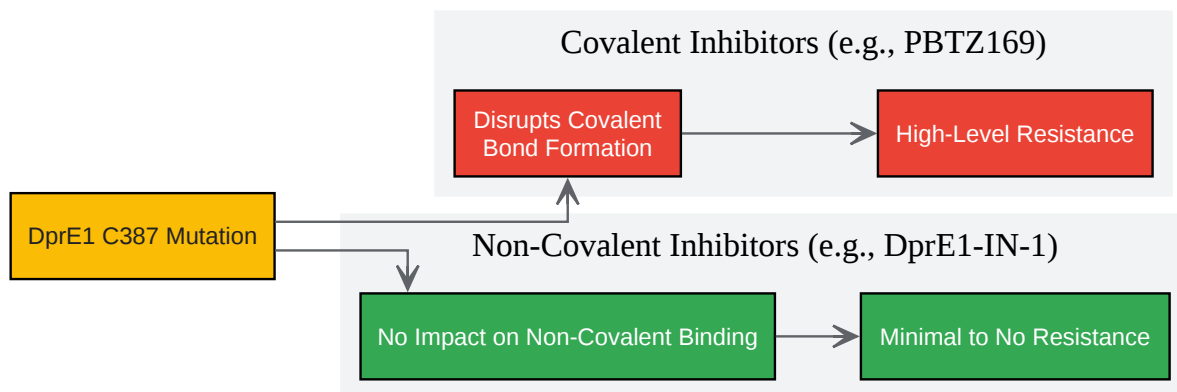
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Caption: The DprE1/DprE2 pathway in mycobacterial cell wall synthesis.



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Caption: Experimental workflow for assessing inhibitor efficacy.



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Caption: Impact of C387 mutation on different DprE1 inhibitors.

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